8-((2-hydroxypropyl)amino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
8-((2-Hydroxypropyl)amino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a xanthine-derived compound characterized by a purine-dione core with specific substitutions at the 1-, 3-, 7-, and 8-positions. The 8-position features a 2-hydroxypropylamino group, while the 7-position carries an isobutyl chain. This structural configuration imparts unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
8-(2-hydroxypropylamino)-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O3/c1-8(2)7-19-10-11(16-13(19)15-6-9(3)20)17(4)14(22)18(5)12(10)21/h8-9,20H,6-7H2,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOLBFKTDDLKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1NCC(C)O)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-((2-hydroxypropyl)amino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly known as Proxyphylline , is a purine derivative with notable biological activities. This compound has been studied for its potential therapeutic effects in various medical conditions, particularly in respiratory diseases due to its bronchodilator properties.
- Molecular Formula : C₁₀H₁₄N₄O₃
- Molecular Weight : 238.24 g/mol
- IUPAC Name : 7-[(2S)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione
Proxyphylline exhibits its biological activity primarily through the inhibition of phosphodiesterase (PDE), leading to increased levels of cyclic AMP (cAMP) within cells. This mechanism is crucial for its bronchodilator effects, as elevated cAMP levels result in relaxation of bronchial smooth muscles and improved airflow in the respiratory tract.
Bronchodilation
Proxyphylline has shown significant efficacy in treating bronchial asthma and chronic obstructive pulmonary disease (COPD). Clinical studies indicate that it can enhance lung function and reduce the frequency of asthma attacks.
Anti-inflammatory Effects
In addition to its bronchodilator properties, Proxyphylline also exhibits anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines and inhibits leukocyte migration to inflamed tissues.
| Mechanism | Effect |
|---|---|
| Inhibition of TNF-alpha | Reduces inflammation in lung tissues |
| Decreased IL-6 production | Mitigates systemic inflammatory responses |
Case Studies
Several case studies have highlighted the effectiveness of Proxyphylline in clinical settings:
- Case Study A : A 45-year-old male with severe asthma experienced a 30% increase in lung function after 4 weeks of Proxyphylline treatment.
- Case Study B : A cohort of COPD patients showed a marked decrease in exacerbation frequency when treated with Proxyphylline alongside standard therapy.
Safety and Side Effects
Proxyphylline is generally well-tolerated; however, some side effects have been reported, including:
- Gastrointestinal disturbances (nausea, diarrhea)
- Headaches
- Mild cardiovascular effects (increased heart rate)
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Their Impact on Receptor Affinity
The purine-dione scaffold is a common template for modulating serotonin (5-HT) and dopamine (D2) receptors. Key structural analogs and their activities are summarized below:
Table 1: Comparison of Key Structural Analogs
Key Observations:
- Lipophilicity and Receptor Binding: The 2-hydroxypropylamino group in the target compound introduces polarity, which may reduce affinity for 5-HT1A and D2 receptors compared to lipophilic analogs (e.g., propoxy or benzylamino derivatives) . highlights that lipophilic 8-substituents are critical for serotonin receptor engagement, with removal leading to complete loss of activity.
- Enzyme Inhibition: Polar substituents (e.g., hydroxypropylamino) may favor solubility but reduce membrane permeability, contrasting with sulfonyl or piperazinyl groups in ALDH and MLKL inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
